4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)-
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Overview
Description
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by a pyridinone ring fused with a dihydro-phenyl group and a phenylmethyl substituent
Preparation Methods
The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- can be achieved through several methods. One common synthetic route involves the condensation of 2-naphthol, formaldehyde, and primary amines in the presence of a bio-based magnetic nano-catalyst such as Fe3O4@nano-cellulose/TiCl. This method is advantageous due to its high yield, short reaction time, and environmental friendliness . Another approach involves a one-pot three-component reaction using substituted aniline, formalin, and β-naphthol .
Chemical Reactions Analysis
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- can be compared with other similar compounds such as:
1H-Indene, 2,3-dihydro-2-phenyl-1-(phenylmethyl)-: This compound has a similar structure but differs in the ring system, leading to different chemical properties and applications.
2,3-dihydro-2-substituted-1H-naphtho[1,2-e][1,3]oxazine: This compound also features a dihydro-phenyl group but has different substituents and applications
Properties
IUPAC Name |
1-benzyl-2-phenyl-2,3-dihydropyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-17-11-12-19(14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-12,18H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFYWYJDBPMYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466245 |
Source
|
Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152873-62-6 |
Source
|
Record name | 4(1H)-Pyridinone, 2,3-dihydro-2-phenyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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